Methyl 3-nonynoate

Description

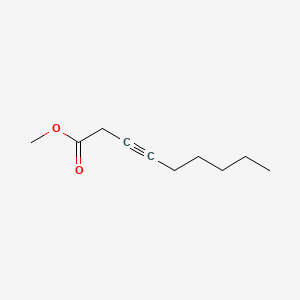

Methyl 3-nonynoate is a methyl ester derivative of 3-nonynoic acid, characterized by a nine-carbon chain with a terminal triple bond at the third position (C≡C at C3) and an ester functional group. For example, Methyl 3-hydroxynonanoate (C10H20O3, CAS 83968-06-3) shares a similar carbon backbone but replaces the triple bond with a hydroxyl group at C3 .

Properties

CAS No. |

7003-47-6 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

methyl non-3-ynoate |

InChI |

InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3-6,9H2,1-2H3 |

InChI Key |

YWKSZEDDNYXPDV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CCC(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Methyl 3-Hydroxynonanoate (C10H20O3, CAS 83968-06-3)

- Structure : A hydroxyl (-OH) group at C3 instead of a triple bond.

- Properties : Higher polarity due to the hydroxyl group, leading to increased boiling point and water solubility compared to alkynyl esters. Experimental data indicate a molecular weight of 188.264 g/mol .

- Applications : Likely used in specialty chemicals or pharmaceuticals due to its polar functional group.

(b) Methyl 3-Pentenoate (C6H10O2, CAS 818-58-6)

- Structure : A shorter five-carbon chain with a double bond at C3.

- Properties: Lower molecular weight (130.14 g/mol) and higher volatility than Methyl 3-nonynoate.

- Applications: Potential use in fragrances or flavorings due to its unsaturated structure.

(c) Methyl Salicylate (C8H8O3, referenced in VOC studies)

Chain Length and Saturation

(a) Shorter-Chain Alkynyl Esters

- Example: Methyl propiolate (HC≡CCOOCH3).

- Comparison : Shorter chains (C3 vs. C9) reduce hydrophobicity and increase reactivity due to higher electron density at the triple bond.

(b) Longer-Chain Esters from Natural Sources

- Example: Sandaracopimaric acid methyl ester (C21H32O2, from Austrocedrus chilensis resin) .

- Comparison: Complex bicyclic structures enhance thermal stability, making them suitable for resin applications. This compound’s linear structure likely offers less rigidity but higher solubility in organic solvents.

Physicochemical Properties (Inferred from Analogous Compounds)

*Values for this compound are extrapolated from similar esters.

Q & A

Q. What experimental design strategies minimize variability in bioactivity studies involving this compound?

- Methodological Answer : Implement a factorial design to isolate variables (e.g., concentration, solvent polarity, incubation time). Use negative controls (e.g., methyl esters without alkyne groups) and statistical tools (ANOVA) to distinguish compound-specific effects from background noise. Replicate experiments across independent labs to assess inter-laboratory variability .

- Data Contradiction Analysis : If bioactivity results conflict, review solvent compatibility (e.g., DMSO quenching alkyne reactivity) or degradation pathways (e.g., hydrolysis under assay conditions). Conduct stability studies via accelerated aging tests .

Q. How can computational modeling resolve discrepancies in this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Combine molecular docking (to predict binding affinities) with density functional theory (DFT) calculations (to evaluate electronic properties of the alkyne moiety). Compare predictions with empirical SAR data from mutagenesis or enzymatic inhibition assays. Discrepancies may arise from solvent effects or protein flexibility; validate with molecular dynamics simulations .

Q. What protocols ensure reproducibility in catalytic applications of this compound?

- Methodological Answer : Standardize catalyst pre-treatment (e.g., palladium on carbon activation under H₂ flow) and monitor reaction progress in real-time using inline spectroscopy (e.g., Raman for alkyne consumption). Publish detailed metadata (e.g., solvent degassing methods, moisture levels) to address "lab-specific" outcome variations .

Methodological Best Practices

Q. How should researchers address conflicting spectral data for this compound?

- Methodological Answer : Re-run spectra under identical conditions (solvent, temperature, instrument calibration) and cross-reference with synthetic intermediates (e.g., 3-nonynoic acid). If inconsistencies persist, collaborate with analytical chemistry experts to identify artifacts (e.g., solvent impurities, decomposition during analysis) .

Q. What statistical approaches are appropriate for dose-response studies of this compound?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC₅₀/IC₅₀ values. Report confidence intervals and perform outlier tests (e.g., Grubbs’ test) to exclude anomalous data. For low sample sizes, apply non-parametric methods (e.g., Kruskal-Wallis) .

Data Management and Reporting

Q. How should raw and processed data be structured in publications?

- Methodological Answer :

- Raw Data : Deposit in supplementary materials (e.g., NMR FID files, GC chromatograms).

- Processed Data : Present key metrics (e.g., yield, purity) in tables with error margins (±SD). For bioactivity, include dose-response curves and p-values where applicable .

Q. What ethical guidelines apply to this compound research involving biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.